N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . This method is catalyst-free and eco-friendly, making it suitable for industrial applications.
Industrial Production Methods
For large-scale production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis in industrial settings can also enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as an inhibitor of various enzymes, making it useful in studying enzyme kinetics and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as kinases and receptors. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyridine
- N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrazine
- N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyridazine
Uniqueness
N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique triazolopyrimidine core, which imparts specific pharmacological properties. Its ability to inhibit a wide range of enzymes and receptors, coupled with its relatively simple synthesis, makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H10N6O |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H10N6O/c1-8-3-5-13-9(7-8)15-11(19)10-16-12-14-4-2-6-18(12)17-10/h2-7H,1H3,(H,13,15,19) |
InChI Key |
SLUUNLSTGQEWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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